2-Chloro-3-fluorobenzotrifluoride
Overview
Description
2-Chloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF4. It is a clear, colorless liquid known for its use in various chemical processes and industrial applications . The compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluorobenzotrifluoride typically involves the fluorination of 2,3-dichlorobenzotrifluoride. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.
Major Products
Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: Major products include 2-chloro-3-fluorobenzoic acid.
Reduction: Products include 2-chloro-3-fluorobenzyl derivatives.
Scientific Research Applications
2-Chloro-3-fluorobenzotrifluoride is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms influences its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activity, receptor binding, and other biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Parachlorobenzotrifluoride: Similar in structure but with the chlorine atom in a different position.
3-Chlorobenzotrifluoride: Lacks the fluorine atom, resulting in different chemical properties.
2-Chloro-4-fluorobenzotrifluoride: Similar but with the fluorine atom in a different position.
Uniqueness
2-Chloro-3-fluorobenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and chemical behavior. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLYCBMEWUAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597490 | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-97-3, 109957-97-3 | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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